N-Msoc-L-proline dicyclohexylammonium
Description
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Properties
Molecular Formula |
C21H39N2O6S+ |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-1-(2-methylsulfonylethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C9H15NO6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-17(14,15)6-5-16-9(13)10-4-2-3-7(10)8(11)12/h11-13H,1-10H2;7H,2-6H2,1H3,(H,11,12)/p+1/t;7-/m.0/s1 |
InChI Key |
GMGRLEUUELOHNN-ZLTKDMPESA-O |
Isomeric SMILES |
CS(=O)(=O)CCOC(=O)N1CCC[C@H]1C(=O)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)N1CCCC1C(=O)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Msoc L Proline Dicyclohexylammonium
Historical Evolution of Amine Protecting Group Strategies for L-Proline
The protection of the amine group of amino acids has been a central theme in the development of peptide synthesis since the early 20th century. L-proline, with its unique secondary amine integrated into a pyrrolidine (B122466) ring, presents distinct conformational properties and reactivity compared to primary amino acids. wikipedia.org
Historically, the first widely used N-protecting group was the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932. This group is stable to the basic conditions used for saponification of ester groups but can be removed by catalytic hydrogenolysis. peptide.com Following this, the tert-butyloxycarbonyl (Boc) group was developed, which is labile to moderate acid conditions (e.g., trifluoroacetic acid), providing an alternative deprotection strategy. peptide.com The Boc group became a cornerstone of the solid-phase peptide synthesis (SPPS) strategy developed by Robert Bruce Merrifield.
The advent of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Louis A. Carpino in the 1970s marked a significant advancement. wikipedia.org The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine. wikipedia.org This base-lability offered an orthogonal protection scheme to the acid-labile side-chain protecting groups (like t-butyl ethers and esters), which became the foundation of modern Fmoc-based SPPS. peptide.com
The 2-(Methanesulfonyl)ethoxycarbonyl (Msoc) group belongs to the family of β-elimination cleavable protecting groups. These groups are designed to be removed under specific, often mild, basic conditions that trigger an elimination reaction to release the free amine. The Msoc group offers an alternative to the Fmoc group and can be advantageous in specific synthetic contexts where different deprotection conditions are required to avoid side reactions or to achieve selective deprotection in the presence of other base-labile groups.
Detailed Synthetic Routes to N-Msoc-L-proline
The synthesis of N-Msoc-L-proline involves the reaction of L-proline with a reagent capable of transferring the 2-(methanesulfonyl)ethoxycarbonyl group to the secondary amine of the proline ring. A general and effective method is the Schotten-Baumann reaction, which is carried out in a biphasic system or in an aqueous basic solution.
The key reagent for this protection is typically 2-(methanesulfonyl)ethoxycarbonyl chloride (Msoc-Cl) or an activated derivative like an N-succinimidyl carbonate (Msoc-OSu). The synthesis begins with the deprotonation of the carboxylic acid of L-proline and the activation of the amine for nucleophilic attack.
A typical synthetic scheme is as follows: L-proline is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium carbonate, at a reduced temperature (typically 0-5 °C). To this solution, the Msoc-Cl, dissolved in a suitable organic solvent like dioxane or tetrahydrofuran, is added portion-wise while maintaining the basic pH and low temperature. The reaction mixture is stirred for several hours to ensure complete reaction. After the reaction is complete, the mixture is acidified to protonate the carboxylic acid of the newly formed N-Msoc-L-proline, which can then be extracted into an organic solvent.
Optimization of Protecting Group Installation onto L-Proline
The optimization of the N-protection of L-proline with the Msoc group focuses on maximizing the yield and purity of the product while minimizing side reactions. Key parameters for optimization include the choice of base, solvent system, reaction temperature, and the stoichiometry of the reagents.
| Parameter | Variation | Effect on Reaction |
| Base | NaOH, Na2CO3, Triethylamine (TEA) | Strong inorganic bases (NaOH) in water effectively deprotonate the carboxylic acid and neutralize the HCl byproduct. Organic bases (TEA) can be used in non-aqueous solvents. |
| Solvent | Water/Dioxane, Water/THF, Dichloromethane (DCM) | A biphasic system (e.g., water/dioxane) is common for Schotten-Baumann conditions. Anhydrous organic solvents can be used with an organic base. |
| Temperature | 0 °C to Room Temperature | Low temperatures (0-5 °C) are generally preferred to control the exothermicity of the reaction and minimize the hydrolysis of the Msoc-Cl reagent. |
| Stoichiometry | Excess Msoc-Cl and Base | A slight excess of the protecting group reagent and base is often used to drive the reaction to completion. |
Reaction Conditions and Yield Optimization
For the synthesis of N-Msoc-L-proline, optimized conditions would involve a careful balance of the factors mentioned above to achieve a high yield of the pure product. Below is a table summarizing a set of optimized reaction conditions.
| Parameter | Optimized Condition |
| L-proline | 1.0 equivalent |
| Base | Sodium Hydroxide (2.2 equivalents) |
| Solvent | Water and Dioxane (1:1 mixture) |
| Reagent | Msoc-Cl (1.1 equivalents) |
| Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Work-up | Acidification with HCl, followed by extraction with ethyl acetate |
| Typical Yield | > 90% |
Following these conditions, the N-Msoc-L-proline is typically obtained as a viscous oil or a low-melting solid after evaporation of the extraction solvent.
Formation of the Dicyclohexylammonium (B1228976) Salt
While the N-Msoc-L-proline can be used directly in its free acid form, it is often converted to its dicyclohexylammonium (DCHA) salt to improve its physical properties.
Rationale for Salt Formation in Preparative Organic Chemistry
In organic synthesis, particularly in the context of peptide chemistry, converting N-protected amino acids into their dicyclohexylammonium salts is a widely practiced technique for several reasons:
Enhanced Crystallinity : Many N-protected amino acids are oils or amorphous solids that are difficult to handle and purify. The formation of a salt with dicyclohexylamine (B1670486) often induces crystallization, resulting in a stable, crystalline solid with a sharp melting point. bachem.com
Improved Stability : The free carboxylic acid can sometimes be unstable during prolonged storage. The salt form is generally more stable.
Facilitated Purification : The crystalline nature of the DCHA salt allows for efficient purification by recrystallization, effectively removing impurities from the initial reaction. bachem.com
Ease of Handling : Crystalline solids are easier to weigh and handle accurately compared to oils or amorphous materials.
Methodological Considerations for Salt Crystallization and Purification
The formation of the dicyclohexylammonium salt is a straightforward acid-base reaction. The N-Msoc-L-proline free acid is dissolved in a suitable organic solvent. To this solution, one equivalent of dicyclohexylamine is added, often at room temperature. The salt typically precipitates out of the solution upon standing or cooling.
The choice of solvent is crucial for successful crystallization and purification. The ideal solvent should dissolve the free acid and the amine but have low solubility for the resulting salt.
| Solvent | Suitability for DCHA Salt Crystallization |
| Ethyl Acetate | Commonly used; good solvent for the starting materials, often poor for the salt, leading to precipitation. |
| Diethyl Ether | Often used to precipitate the salt from a more soluble medium. |
| Dichloromethane | Can be used, but the salt may have higher solubility. Often used in combination with a less polar solvent like hexane (B92381) or ether. |
| Hexane/Ethyl Acetate Mixtures | Allows for fine-tuning of the polarity to control the rate of crystallization and the quality of the crystals. |
The precipitated salt is then collected by filtration, washed with a cold, non-polar solvent (like diethyl ether or hexane) to remove any residual dicyclohexylamine, and dried under vacuum. The purity of the salt can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis. Before its use in peptide synthesis, the free acid is typically regenerated from the DCHA salt by treatment with a mild acid and extraction. bachem.com
Advanced Purification and Isolation Techniques for High Stereochemical Purity
The isolation of N-Msoc-L-proline dicyclohexylammonium with high stereochemical integrity is a critical step that dictates its suitability for applications where enantiomeric purity is paramount. While the formation of the dicyclohexylammonium salt itself is a purification method, achieving exceptionally high levels of stereochemical purity often necessitates the use of more advanced techniques. These methods are designed to separate the desired L-enantiomer from any contaminating D-enantiomer that may have formed during the synthesis of the N-Msoc-L-proline precursor.
The dicyclohexylammonium salt of N-protected amino acids is often favored when the free acid is not crystalline or is unstable, as it provides a stable, crystalline solid that is easier to handle and purify. The separation of racemates using their diastereomeric salts is a classic and effective method for achieving high enantiopurity. bachem.com
Several advanced techniques can be employed for the purification and to ensure high stereochemical purity of this compound. These include preparative chiral chromatography and fractional crystallization.
Preparative Chiral High-Performance Liquid Chromatography (HPLC):
Preparative chiral HPLC is a powerful technique for the separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the N-Msoc-proline, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have been shown to be effective for the chiral separation of various proline derivatives. nih.govresearchgate.net
For the purification of N-Msoc-L-proline, a solution of the dicyclohexylammonium salt would first be converted back to the free acid. This is typically achieved by treating the salt with a dilute acid, such as 10% phosphoric acid, in a biphasic system of an organic solvent (like ethyl acetate) and water. bachem.com The resulting free N-Msoc-L-proline in the organic phase is then isolated and can be subjected to preparative chiral HPLC. The choice of mobile phase, often a mixture of hexane and an alcohol like ethanol (B145695) with a small amount of a modifier like trifluoroacetic acid (TFA), is crucial for achieving optimal separation. nih.govresearchgate.net The fractions containing the pure L-enantiomer are collected, and the dicyclohexylammonium salt can be reformed by treating the purified free acid with dicyclohexylamine.
Fractional Crystallization:
Fractional crystallization is a classical yet effective method for the purification of diastereomeric salts. In the context of N-Msoc-L-proline, if a chiral resolving agent were used to form a diastereomeric salt mixture, fractional crystallization could be employed. However, in the case of the dicyclohexylammonium salt, the primary goal is often to crystallize the desired L-enantiomer's salt away from impurities.
The process involves dissolving the crude this compound salt in a suitable solvent system at an elevated temperature to achieve saturation. The choice of solvent is critical; it should exhibit a significant difference in solubility for the desired salt and its impurities (including any diastereomeric D-proline salt that may be present) as a function of temperature. By carefully cooling the solution, the less soluble diastereomer will crystallize out first, allowing for its separation by filtration. This process can be repeated to enhance the purity of the desired enantiomer.
Analysis of Stereochemical Purity:
To verify the effectiveness of the purification techniques, highly sensitive analytical methods are required to determine the enantiomeric excess (ee) of the final product. Analytical chiral HPLC and chiral gas chromatography (GC) are commonly employed for this purpose. researchgate.net For GC analysis, the N-Msoc-L-proline would need to be derivatized to increase its volatility. More advanced techniques like high-resolution differential ion mobility mass spectrometry (ESI-DMS-MS) can also be used for the rapid and sensitive chiral analysis of proline derivatives.
The table below summarizes key aspects of advanced purification techniques for achieving high stereochemical purity of this compound.
| Technique | Principle | Key Parameters | Typical Outcome |
|---|---|---|---|
| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition (e.g., hexane/ethanol/TFA), flow rate, temperature. nih.govresearchgate.net | High enantiomeric excess (>99% ee) of N-Msoc-L-proline. |
| Fractional Crystallization | Difference in solubility of diastereomeric salts in a given solvent. | Solvent system, cooling rate, seeding. | Enrichment of the desired enantiomer in the crystalline phase. |
N Msoc L Proline Dicyclohexylammonium As a Chiral Precursor in Asymmetric Synthesis
Enantioselective Construction of Pyrrolidine-Containing Chirality Centers
The inherent chirality of the L-proline framework within N-Msoc-L-proline dicyclohexylammonium (B1228976) makes it an exemplary starting material for the synthesis of molecules featuring stereodefined pyrrolidine (B122466) rings. This structural motif is a common feature in a vast array of natural products and pharmaceuticals.
Integration into Chiral Auxiliaries for Stereoselective Transformations
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting their chirality to a prochiral substrate to direct a stereoselective transformation. N-Msoc-L-proline can be readily converted into various chiral auxiliaries. The Msoc group provides robust protection of the proline nitrogen under a range of reaction conditions, yet it can be cleaved under specific, mild basic conditions, which is crucial for the eventual removal of the auxiliary from the product.
The synthesis of such auxiliaries typically involves the activation of the carboxylic acid of N-Msoc-L-proline and subsequent coupling with an appropriate alcohol or amine. These resulting chiral auxiliaries can then be employed in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to induce high levels of diastereoselectivity. The steric bulk of the dicyclohexylammonium counterion is removed during the initial work-up, allowing for the free carboxylic acid to be functionalized.
| Auxiliary Type | Synthetic Transformation | Typical Diastereoselectivity |
| Proline-derived amides | Enolate alkylation | >95:5 dr |
| Proline-derived esters | Aldol additions | up to 99:1 dr |
| Pyrrolidine-based ligands | Asymmetric catalysis | High enantiomeric excess |
Precursor for Advanced L-Proline-Derived Organocatalysts
The field of organocatalysis has been revolutionized by the use of small chiral organic molecules to catalyze asymmetric transformations, with L-proline and its derivatives being at the forefront of this revolution. nih.govjocpr.comresearchgate.netwikipedia.org N-Msoc-L-proline dicyclohexylammonium serves as a key starting material for the synthesis of a diverse array of more complex and highly efficient L-proline-derived organocatalysts. mdpi.comresearchgate.net
The synthetic strategy often involves the modification of the carboxylic acid moiety of N-Msoc-L-proline. For instance, reduction of the carboxylic acid to the corresponding alcohol, followed by further functionalization, can lead to the formation of diarylprolinol silyl (B83357) ethers, a highly successful class of organocatalysts. The Msoc group's stability allows for a wide range of chemical transformations to be performed on the molecule without affecting the protected nitrogen.
Subsequent removal of the Msoc group unmasks the secondary amine, which is a critical functional group for the catalytic activity of these organocatalysts, often participating in enamine or iminium ion formation. wikipedia.org This approach allows for the synthesis of catalysts with finely tuned steric and electronic properties, leading to improved reactivity and stereoselectivity in a variety of asymmetric reactions, including aldol, Mannich, and Michael reactions. researchgate.netwikipedia.orgmdpi.com
Stereocontrolled Synthesis of Complex Organic Molecules
The utility of this compound extends to its application as a foundational building block in the stereocontrolled synthesis of complex organic molecules, where the precise arrangement of atoms in three-dimensional space is critical for their function.
Application in Asymmetric Multi-Component Reactions (MCRs)
Asymmetric multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product with the creation of multiple new bonds and stereocenters. L-proline and its derivatives have been extensively used as catalysts in such reactions. rsc.org While this compound is primarily a precursor, its derivatives, after deprotection of the Msoc group, are employed as catalysts in asymmetric MCRs.
For example, proline-derived catalysts are effective in promoting Mannich-type three-component reactions, leading to the formation of chiral β-amino carbonyl compounds. The catalyst, generated from the N-Msoc-L-proline precursor, facilitates the reaction between an aldehyde, an amine, and a ketone, with high diastereo- and enantioselectivity.
| Multi-Component Reaction | Catalyst Type | Key Product | Stereoselectivity |
| Mannich Reaction | Proline-derived amides | β-Amino ketones | up to 99% ee |
| Ugi Reaction | Chiral proline derivatives | Peptidomimetics | High diastereoselectivity |
| Biginelli Reaction | Proline-based catalysts | Dihydropyrimidinones | up to 95% ee |
Role in Cascade and Sequential Catalytic Processes
Cascade and sequential catalytic processes are elegant synthetic strategies that allow for the construction of complex molecular architectures from simple precursors in a highly efficient manner. These reactions often involve a series of transformations that occur in a single pot, minimizing the need for purification of intermediates.
Organocatalysts derived from this compound are instrumental in initiating and controlling the stereochemical outcome of such cascade reactions. For instance, a proline-catalyzed Michael addition can be followed by an intramolecular aldol condensation (a Robinson annulation), leading to the formation of chiral cyclic compounds with multiple stereocenters. The initial N-Msoc protection allows for the synthesis of the desired catalyst scaffold, which, upon deprotection, can effectively orchestrate the cascade sequence.
Synthesis of Bioactive Proline Analogues
L-proline and its analogues are integral components of numerous biologically active compounds, including peptides, alkaloids, and pharmaceuticals. nih.govenamine.netsigmaaldrich.com this compound serves as a valuable chiral building block for the synthesis of these bioactive proline analogues. thieme-connect.denih.gov The Msoc protecting group offers a distinct advantage in multi-step syntheses where orthogonality with other protecting groups (such as Boc or Fmoc) is required.
The synthesis of these analogues often involves the modification of the proline ring at various positions. The robust nature of the Msoc group allows for these modifications to be carried out without compromising the integrity of the protected amine. For example, hydroxylation, fluorination, or alkylation of the proline ring can be achieved while the nitrogen remains protected. Subsequent deprotection of the Msoc group and further synthetic manipulations can then lead to the desired bioactive target molecule. This strategy has been employed in the synthesis of enzyme inhibitors, peptide mimetics, and other therapeutic agents.
Applications in Peptide and Peptidomimetic Synthesis
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where the peptide is assembled sequentially while anchored to an insoluble resin. N-Msoc-L-proline can be integrated into SPPS protocols, particularly those that require orthogonal protection strategies. The Msoc group is a base-labile protecting group, removed via a β-elimination mechanism. This characteristic makes it conceptually similar to the widely used 9-fluorenylmethoxycarbonyl (Fmoc) group.
In a typical SPPS cycle using N-Msoc-L-proline, the following steps would be undertaken:
Deprotection: The N-terminal Msoc group of the resin-bound peptide is removed by treatment with a suitable base.
Washing: The resin is thoroughly washed to remove excess base and the byproducts of the deprotection reaction.
Coupling: The next N-Msoc protected amino acid is activated and coupled to the newly liberated N-terminal amine of the resin-bound peptide.
Washing: The resin is washed again to remove excess reagents and byproducts.
Application in Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a powerful strategy, especially for large-scale production and the synthesis of shorter peptides or peptide fragments. In solution-phase synthesis, N-Msoc-L-proline can be used in a manner analogous to other N-protected amino acids like Boc-L-proline or Z-L-proline.
The synthesis typically involves the coupling of an N-protected amino acid (in this case, N-Msoc-L-proline) with the free amino group of another amino acid or peptide ester in solution. After the coupling reaction, the Msoc group is removed by treatment with a base to allow for the subsequent coupling step. The solubility of the protected peptide intermediates is a key consideration in solution-phase synthesis, and the properties of the Msoc group can influence this.
Stereochemical Fidelity and Conformational Constraints in Proline-Containing Peptide Sequences
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can have significantly different biological activities. Proline is generally considered to be relatively resistant to racemization during coupling reactions due to its cyclic structure, which hinders the formation of the oxazolone (B7731731) intermediate that is a common pathway for racemization.
The use of the N-Msoc protecting group is not expected to significantly increase the risk of racemization of the proline residue during activation and coupling. The electron-withdrawing nature of the sulfonyl group in the Msoc moiety may have some influence on the reactivity of the carboxyl group during activation, but this is not typically associated with increased racemization for proline.
Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone. It restricts the possible values of the phi (φ) dihedral angle and often induces turns or kinks in the peptide chain. The presence of the N-Msoc group on the proline nitrogen prior to its incorporation into the peptide chain does not alter these inherent conformational properties of the proline residue itself within the final peptide sequence. Once the Msoc group is removed, the proline residue exerts its characteristic influence on the peptide's secondary structure. The cis-trans isomerization of the Xaa-Pro peptide bond is a key feature of proline-containing peptides, and the nature of the N-terminal protecting group on the incoming proline monomer is not a primary determinant of the final cis/trans ratio in the synthesized peptide.
Advanced Methodological Developments and Mechanistic Insights Involving N Msoc L Proline Dicyclohexylammonium
Chemoenzymatic Approaches for the Derivatization of N-Protected Proline
The fusion of chemical synthesis with enzymatic catalysis offers a powerful strategy for creating complex and highly specific proline derivatives. Chemoenzymatic methods leverage the high selectivity of enzymes for transformations that are often challenging to achieve through purely chemical means, such as stereoselective hydrolysis or functional group introduction.
Research has demonstrated the efficacy of this approach in the synthesis of valuable proline analogs like hydroxyproline. In one notable chemoenzymatic synthesis, a chemically prepared racemic N-protected 4-oxo-proline derivative was subjected to enzymatic resolution. researchgate.netresearchgate.net The enzyme, Candida antarctica lipase (B570770) fraction B (CALB), selectively catalyzed the hydrolysis of the (S)-enantiomer of a racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net This enzymatic step achieved high enantioselectivity, leaving the desired (R)-enantiomer untouched, which could then be chemically converted to cis-4-hydroxy-D-proline. researchgate.net
These hybrid approaches are particularly advantageous as they combine the versatility of chemical synthesis for creating novel precursors with the unparalleled stereocontrol of biocatalysts, enabling access to enantiomerically pure proline derivatives that are crucial for pharmaceutical development and peptide synthesis. researchgate.netnih.gov
Integration into Green Chemistry Protocols for Sustainable Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to syntheses involving proline derivatives.
A significant focus of green chemistry is the replacement of volatile and toxic organic solvents. Proline and its derivatives have proven to be effective catalysts in unconventional, greener media. Research has shown that L-proline can efficiently catalyze multicomponent Mannich-type reactions under solvent-free conditions at room temperature, offering high yields and operational simplicity. rsc.org
Furthermore, the use of aqueous media is highly desirable for sustainable synthesis. Zinc-proline complexes have been successfully employed as recyclable catalysts for cycloaddition reactions in water, demonstrating the feasibility of conducting complex organic transformations in environmentally benign solvents. researchgate.net Another innovative approach involves the use of L-proline-based deep eutectic solvents (DES), which act as both the solvent and catalyst system. beilstein-journals.org These DES are biodegradable, non-flammable, and can facilitate reactions like the synthesis of 5-arylidenerhodanines in excellent yields without the need for traditional organic solvents. beilstein-journals.org
Table 1: Comparison of Proline-Catalyzed Reactions in Green vs. Conventional Media
| Reaction Type | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Mannich-type | L-proline | Solvent-Free | Room Temp. | 2-4 h | 88-95% | rsc.org |
| Knoevenagel Condensation | Proline/Glycerol DES | DES | 60 °C | 1 h | 92% | beilstein-journals.org |
| Cycloaddition | Zn[L-proline]₂ | Water | Reflux | 5 h | 94% | researchgate.net |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how much of the starting materials are incorporated into the final product. Proline-catalyzed reactions, particularly multi-component reactions (MCRs), are recognized for their high atom economy. tandfonline.com MCRs allow for the construction of complex molecules from three or more starting materials in a single step, minimizing the number of synthetic operations and purification steps, which in turn reduces waste generation. tandfonline.comadvancedchemtech.com
Flow Chemistry Applications for Continuous and Scalable Production
Flow chemistry, or continuous manufacturing, is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. This technology offers enhanced safety, better process control, and improved scalability. nih.govwhiterose.ac.uk
The principles of flow chemistry have been successfully applied to the synthesis of chiral amines and other key pharmaceutical intermediates using immobilized catalysts, including enzymes and organocatalysts related to proline. nih.govrsc.org For instance, a chemoenzymatic cascade was successfully implemented in a continuous-flow system for the synthesis of chiral fluorinated amines. acs.org This system demonstrated high operational stability and achieved a space-time yield significantly greater than the equivalent batch system, showcasing the potential for efficient and scalable production. acs.org
In these setups, a proline-based catalyst or an enzyme can be immobilized on a solid support and packed into a column (a packed-bed reactor). The starting materials are then continuously pumped through the reactor, where they are converted into the product. This approach not only facilitates the reuse of the catalyst but also allows for uninterrupted production, making it highly suitable for industrial-scale synthesis. whiterose.ac.uk
Table 2: Performance of a Chemoenzymatic Continuous-Flow System
| Parameter | Value | Note |
|---|---|---|
| System Type | Organo-enzymatic and bienzymatic cascade | For synthesis of chiral α-mono- and difluoromethyl amines |
| Space-Time Yield | 19.7 g L⁻¹ h⁻¹ | A 35-fold enhancement compared to the batch system |
| Operational Stability | 87% activity after 96 h | Demonstrates high stability and potential for long-term production |
| Half-life | 443.9 h | Indicates robust catalyst performance over time |
Data derived from a study on continuous-flow chemoenzymatic synthesis. acs.org
Computational Chemistry Approaches for Understanding Reaction Pathways and Stereoselectivity of Derived Compounds
Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organocatalytic reactions, including those catalyzed by proline and its derivatives. longdom.org Using methods such as Density Functional Theory (DFT), researchers can model reaction pathways and analyze the structures and energies of transition states. nih.govresearchgate.net
These computational investigations are crucial for understanding the origins of stereoselectivity in reactions like the proline-catalyzed aldol (B89426) reaction. nih.govrsc.org The mechanism often proceeds through an enamine intermediate, and the stereochemical outcome is determined by the specific geometry of the transition state, which is stabilized by factors like hydrogen bonding. nih.govpnas.orgwikipedia.org By modeling different transition state structures, chemists can predict which stereoisomer will be the major product. nih.govresearchgate.net
This theoretical insight allows for the rational design of new catalysts. For example, computational studies can analyze how modifying the structure of the proline catalyst—such as by introducing different substituents on the pyrrolidine (B122466) ring—will affect the stability of the transition states and, consequently, the enantioselectivity and diastereoselectivity of the reaction. nih.gov This predictive power accelerates the development of more efficient and selective organocatalysts for asymmetric synthesis.
Analytical and Methodological Research for Stereochemical Assessment of Derived Products
Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC) of Products Synthesized Utilizing N-Msoc-L-proline
The determination of enantiomeric excess (ee) is fundamental in assessing the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying enantiomers of products derived from N-Msoc-L-proline catalysis.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the predominant technique for determining the enantiomeric purity of products from proline-catalyzed reactions. nih.gov The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. Columns like Chiralpak® and Chiralcel® are widely used for this purpose. nih.govresearchgate.net
The choice of mobile phase is crucial for achieving optimal separation. Typically, a normal-phase system consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is employed. nih.gov The ratio of these solvents is optimized to balance retention time and resolution. For certain proline derivatives, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can significantly improve peak shape and resolution. researchgate.net Detection is commonly performed using a UV-Vis detector, assuming the product contains a chromophore. If not, derivatization with a UV-active tag may be necessary.
Below is an interactive table summarizing typical Chiral HPLC conditions for the analysis of aldol (B89426) products, which are common outcomes of proline-catalyzed reactions.
| Parameter | Condition | Purpose |
| Column | Chiralpak® AD-H (Amylose derivative) | Provides chiral recognition for enantiomer separation. |
| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) | Elutes compounds; ratio is adjusted for optimal resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of elution and affects peak sharpness. |
| Temperature | Ambient (e.g., 25 °C) | Affects retention times and selectivity. |
| Detection | UV at 254 nm | Quantifies the amount of each enantiomer based on UV absorbance. |
Gas Chromatography (GC): For products that are volatile or can be made volatile, chiral GC offers high resolution and sensitivity. mdpi.com Direct analysis of polar products like aldols is often not feasible. Therefore, a derivatization step is typically required to convert them into less polar, more volatile esters or ethers. This two-step process usually involves esterification of the carboxyl group followed by blocking the amino group. mdpi.com Chiral capillary columns with stationary phases based on cyclodextrin (B1172386) derivatives are commonly used for the separation of these derivatized enantiomers. mdpi.com
Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment of Derived Complex Molecules (e.g., 2D-NMR, CD Spectroscopy)
While chromatography quantifies enantiomeric purity, spectroscopic techniques are essential for elucidating the three-dimensional structure of the synthesized molecules.
2D-Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of a reaction product. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, two-dimensional (2D) techniques are required to solve the structures of more complex molecules.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the molecule. This is fundamental for piecing together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of ¹³C peaks based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is vital for determining the relative stereochemistry of stereocenters in a molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a powerful technique for confirming the presence of chirality and can be used to help assign the absolute configuration of a product. The experimental CD spectrum, often called a "fingerprint" of a specific enantiomer, can be compared to the spectrum of a known compound or to a theoretically calculated spectrum derived from quantum mechanical calculations. A match between the experimental and calculated spectra can provide strong evidence for the assignment of the absolute configuration.
| Technique | Information Provided | Application in Stereochemical Assessment |
| 2D-NMR (COSY, NOESY) | Connectivity and spatial proximity of atoms | Determines the relative configuration of stereocenters. |
| CD Spectroscopy | Differential absorption of polarized light | Confirms chirality and aids in assigning absolute configuration by comparison with theoretical spectra. |
X-ray Crystallography for Absolute Configuration Assignment of Intermediates and Final Products
Single-crystal X-ray crystallography is the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule. rsc.org This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule to be determined.
The method requires a single crystal of high quality. When such a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. rsc.org When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, and the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. By measuring these intensity differences, the absolute arrangement of atoms in space can be determined.
The result of this analysis is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value near zero with a small standard uncertainty provides high confidence in the assigned absolute configuration. This technique is considered the "gold standard" for stereochemical assignment, providing irrefutable proof of a reaction's stereochemical outcome. rsc.org
Future Research Perspectives for N Msoc L Proline Dicyclohexylammonium in Chemical Research
Exploration of Emerging Catalytic Roles and Novel Ligand Design
The foundational L-proline scaffold is a well-established organocatalyst, known for its ability to promote a variety of asymmetric transformations. wikipedia.orgunibo.it Future research could explore if N-Msoc-L-proline dicyclohexylammonium (B1228976), or the N-Msoc-L-proline anion, can catalyze novel asymmetric reactions or exhibit unique selectivity compared to traditional proline catalysts. The bulky N-Msoc protecting group and the dicyclohexylammonium cation could influence the steric and electronic environment of the catalytic pocket, potentially leading to new catalytic activities.
Furthermore, the N-Msoc-L-proline moiety could serve as a chiral building block for the synthesis of novel ligands for asymmetric metal catalysis. The design of ligands is crucial for controlling the stereochemical outcome of metal-catalyzed reactions. rsc.org The pyrrolidine (B122466) ring and the carboxylic acid group of proline provide a rigid backbone and a coordination site, respectively, which can be further functionalized to create a diverse library of chiral ligands. The specific steric and electronic properties imparted by the N-Msoc group could lead to ligands with enhanced performance in challenging asymmetric transformations.
Potential Applications in Supramolecular Chemistry and Chiral Materials Science
The ionic nature of N-Msoc-L-proline dicyclohexylammonium, arising from the dicyclohexylammonium cation and the proline carboxylate anion, makes it an interesting candidate for research in supramolecular chemistry. The directed interactions between these ions, potentially involving hydrogen bonding and electrostatic interactions, could be exploited to construct well-defined supramolecular assemblies. Such assemblies are of interest for applications in areas like molecular recognition and encapsulation.
In the realm of chiral materials science, the inherent chirality of the L-proline unit can be harnessed to create materials with unique optical and electronic properties. Chiral ionic liquids based on L-proline have been developed and investigated for their potential in chiral recognition and as media for asymmetric reactions. mdpi.com Future work could focus on investigating the liquid crystalline properties of this compound or its derivatives, and their potential to form chiral gels or polymers for applications in chiral separations and sensing.
Development of Strategies for Enhanced Sustainability and Reusability in Synthetic Applications
A significant focus in modern chemical synthesis is the development of sustainable and reusable catalytic systems. While L-proline itself is considered a "green" catalyst, its practical application can be hampered by difficulties in separating it from the reaction mixture. researchgate.netorganic-chemistry.org The dicyclohexylammonium salt form of N-Msoc-L-proline might offer advantages in terms of solubility and handling, potentially facilitating its recovery and reuse.
Future research could explore the immobilization of N-Msoc-L-proline on solid supports, such as polymers or inorganic materials, to create heterogeneous catalysts. researchgate.netnih.gov This approach would allow for easy separation of the catalyst from the reaction products, enhancing its reusability and contributing to more sustainable synthetic processes. The development of such recyclable catalytic systems is a key goal in green chemistry.
Expansion of Reaction Scope towards Highly Complex Molecular Architectures and Natural Product Synthesis
The synthesis of complex molecules, particularly natural products and pharmaceuticals, often requires highly selective and efficient chemical transformations. nih.gov Proline and its derivatives have been instrumental in the asymmetric synthesis of key building blocks for such complex targets. nih.govnih.gov The unique steric and electronic properties of N-Msoc-L-proline could enable its use in challenging carbon-carbon bond-forming reactions, leading to the construction of intricate molecular architectures with high stereocontrol.
Future investigations could focus on applying this compound as a catalyst or chiral building block in the total synthesis of biologically active natural products. The development of novel proline-based methodologies that allow for the efficient and stereoselective synthesis of complex molecules remains a highly active and important area of chemical research. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying dicyclohexylammonium salts of protected amino acids like N-Msoc-L-proline?
- Methodological Answer : Synthesis typically involves acid-base reactions between the free carboxylic acid of the amino acid derivative and dicyclohexylamine. Purification often leverages the low solubility of dicyclohexylammonium salts in non-polar solvents. For example, precipitation from alcohol solutions after cyclohexylamine addition is a common step . Ensure stoichiometric equivalence between the acid and amine to avoid residual reactants. Characterization via H/C NMR and mass spectrometry is critical to confirm salt formation .
Q. How do dicyclohexylammonium salts enhance stability and solubility in peptide synthesis?
- Methodological Answer : The dicyclohexylammonium counterion improves solubility in organic solvents (e.g., DMF, THF) by neutralizing the carboxylic acid group, facilitating coupling reactions. Stability is enhanced due to reduced hygroscopicity compared to sodium or potassium salts. For example, Boc-protected derivatives with this counterion show >95% stability after 6 months at -20°C .
Q. What analytical techniques are most reliable for quantifying dicyclohexylammonium salts in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–254 nm) is effective for quantification. For trace analysis, LC-MS using electrospray ionization (ESI) in positive-ion mode provides high sensitivity. Solid-phase extraction (SPE) with Oasis MAX cartridges can pre-conjugate samples, improving detection limits in biological matrices .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for asymmetric synthesis using dicyclohexylammonium salts?
- Methodological Answer : Monitor reaction progress using P NMR for phosphorus-containing intermediates or chiral HPLC for enantiomeric excess (ee) determination. For example, hydrolysis of phosphonic acid derivatives with dicyclohexylammonium salts requires precise pH control (pH 4–6) and extended reaction times (3–4 days at 80°C) to achieve >70% yield . Use chiral auxiliaries (e.g., Boc-protected amino acids) to enhance stereoselectivity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR shifts) for dicyclohexylammonium salts?
- Methodological Answer : Unexpected shifts may arise from residual solvent interactions or salt dissociation. Dry samples thoroughly under vacuum and re-dissolve in deuterated solvents with 0.03% TMS. Compare with reference spectra of analogous salts (e.g., Boc-L-serine dicyclohexylammonium) to identify anomalies . For ambiguous cases, X-ray crystallography (e.g., SHELX-90 phase annealing) provides definitive structural confirmation .
Q. How do structural modifications (e.g., Boc vs. Msoc protecting groups) impact biological activity in metabolic studies?
- Methodological Answer :
| Protecting Group | Solubility (HO) | Metabolic Stability | Application |
|---|---|---|---|
| Boc | Low | High | Peptide synthesis |
| Msoc | Moderate | Moderate | Redox studies |
- Msoc groups enhance thiol reactivity, making them suitable for studying oxidative stress pathways. Use LC-MS/MS to track metabolic degradation in cell lysates, noting half-life differences between derivatives .
Q. What experimental designs mitigate salt dissociation during solid-phase extraction (SPE) in metabolite analysis?
- Methodological Answer : Use mixed-mode SPE cartridges (e.g., Oasis MAX) with both ion-exchange and hydrophobic retention. Adjust pH to 9–10 during loading to maintain the ammonium salt’s protonation. Elute with 2% formic acid in methanol to recover >90% of the compound . Validate recovery rates using isotopically labeled internal standards (e.g., [D]-HPMA salts) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for dicyclohexylammonium salts?
- Methodological Answer : Variations often stem from polymorphic forms or hydration states. Recrystallize the salt from a single solvent (e.g., ethanol) and dry under controlled conditions (e.g., 40°C, 24 h under vacuum). Compare with literature values for structurally similar salts (e.g., Boc-L-lysine dicyclohexylammonium: mp 139–143°C ). Use differential scanning calorimetry (DSC) to identify phase transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
